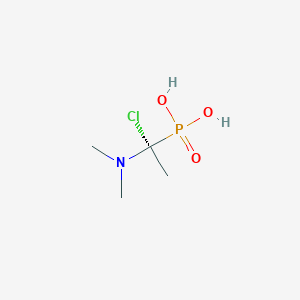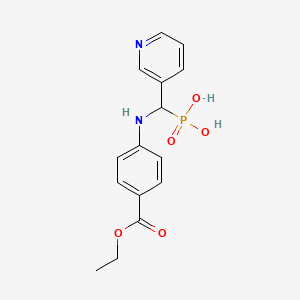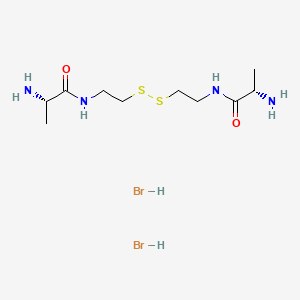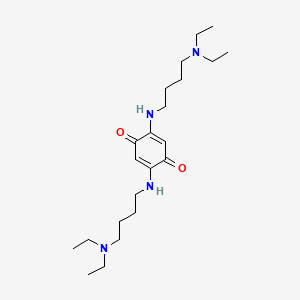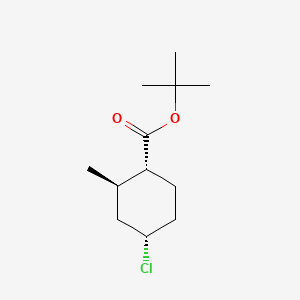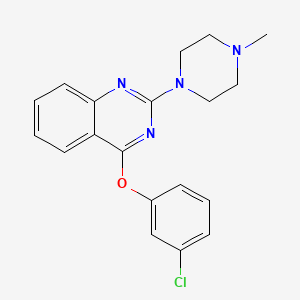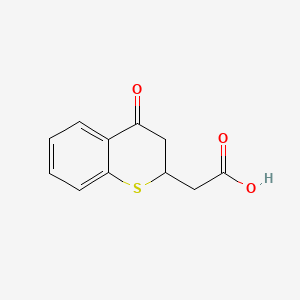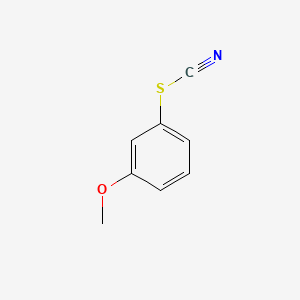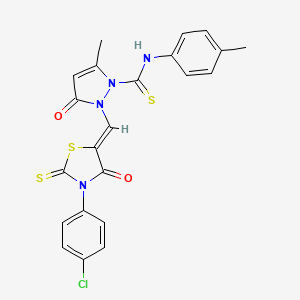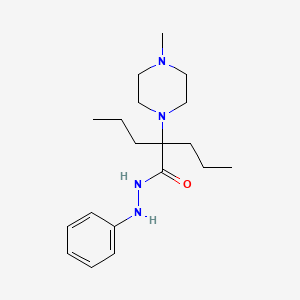
(R)-Hexaconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Hexaconazole is a chiral triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops. It is known for its effectiveness in inhibiting the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Hexaconazole typically involves the reaction of 1,2,4-triazole with various halogenated compounds under controlled conditions. One common method includes the use of 2,4-dichlorophenylacetonitrile as a starting material, which undergoes a series of reactions including alkylation, cyclization, and chiral resolution to produce ®-Hexaconazole.
Industrial Production Methods
Industrial production of ®-Hexaconazole often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve the use of catalysts and solvents to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-Hexaconazole undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Halogen atoms in the compound can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-Hexaconazole include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired products are formed.
Major Products
The major products formed from the reactions of ®-Hexaconazole include various oxidized and reduced metabolites, which can be further analyzed for their biological activity and environmental impact.
Wissenschaftliche Forschungsanwendungen
®-Hexaconazole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of triazole fungicides.
Biology: Research on its effects on fungal cell membranes helps in understanding fungal resistance mechanisms.
Medicine: Studies are conducted to explore its potential as an antifungal agent in medical applications.
Industry: It is used in the development of new fungicidal formulations and agricultural products.
Wirkmechanismus
®-Hexaconazole exerts its effects by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes. This inhibition disrupts the integrity of the cell membrane, leading to the death of the fungal cells. The molecular targets include the fungal cytochrome P450 enzymes involved in ergosterol synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tebuconazole
- Propiconazole
- Difenoconazole
Comparison
®-Hexaconazole is unique in its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. Its specific mode of action and effectiveness against a broad spectrum of fungal pathogens make it a valuable fungicide in agriculture.
Eigenschaften
CAS-Nummer |
221627-81-2 |
|---|---|
Molekularformel |
C14H17Cl2N3O |
Molekulargewicht |
314.2 g/mol |
IUPAC-Name |
(2R)-2-(2,4-dichlorophenyl)-1-(1,2,4-triazol-1-yl)hexan-2-ol |
InChI |
InChI=1S/C14H17Cl2N3O/c1-2-3-6-14(20,8-19-10-17-9-18-19)12-5-4-11(15)7-13(12)16/h4-5,7,9-10,20H,2-3,6,8H2,1H3/t14-/m0/s1 |
InChI-Schlüssel |
STMIIPIFODONDC-AWEZNQCLSA-N |
Isomerische SMILES |
CCCC[C@](CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Kanonische SMILES |
CCCCC(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



